Sodium;dimethylamino(ethoxy)phosphinate
Description
Sodium;dimethylamino(ethoxy)phosphinate is an organophosphorus compound characterized by a phosphinate backbone (P=O) functionalized with a dimethylaminoethoxy group. These compounds are often utilized in industrial applications such as flame retardants, stabilizers, or pharmaceutical intermediates due to their resistance to environmental degradation and tailored reactivity .
Properties
Molecular Formula |
C4H11NNaO3P |
|---|---|
Molecular Weight |
175.10 g/mol |
IUPAC Name |
sodium;dimethylamino(ethoxy)phosphinate |
InChI |
InChI=1S/C4H12NO3P.Na/c1-4-8-9(6,7)5(2)3;/h4H2,1-3H3,(H,6,7);/q;+1/p-1 |
InChI Key |
GZRZCLQJGQOURA-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(N(C)C)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;dimethylamino(ethoxy)phosphinate typically involves the reaction of dimethylaminoethanol with a phosphinic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_2NCH}_2\text{CH}_2\text{OH} + \text{R}_2\text{P(O)H} \rightarrow \text{(CH}_3\text{)_2NCH}_2\text{CH}_2\text{OP(O)R}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization or distillation to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Sodium;dimethylamino(ethoxy)phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Sodium;dimethylamino(ethoxy)phosphinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters and amides.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of carboxylic acids.
Medicine: Research is ongoing to explore its use as a prodrug for improving the bioavailability of therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium;dimethylamino(ethoxy)phosphinate involves its ability to interact with various molecular targets through its phosphinate group. This group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The compound can also undergo hydrolysis to release active species that can participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Phosphinate (CAS 6303-21-5)
- Structure : Sodium salt of phosphinic acid (H₂PO₂⁻).
- Hydrolytic Stability : Demonstrates exceptional stability, with <10% degradation after 5 days at 50°C across pH 4–8. Estimated environmental half-life exceeds one year at 25°C .
- Applications : Used as a flame retardant synergist and reducing agent.
- Key Difference: Lacks the dimethylaminoethoxy substituent, resulting in simpler reactivity and lower molecular complexity compared to Sodium;dimethylamino(ethoxy)phosphinate.
Toldimphos Sodium (CAS 575-75-7)
- Structure: Sodium [4-(dimethylamino)-2-methylphenyl]phosphinate (C₉H₁₃NNaO₂P).
- Hydrolytic Stability: Not explicitly reported, but phosphinate salts generally exhibit high stability under neutral conditions .
- Applications : Pharmaceutical applications, including veterinary medicine for metabolic disorders.
- Key Difference: Features a dimethylaminophenyl group instead of a dimethylaminoethoxy chain, influencing solubility and bioactivity.
Diethyl Ethylphosphonite (CAS 2651-85-6)
- Structure: Diethyl ester of ethylphosphonous acid (C₆H₁₅O₂P).
- Reactivity: As a phosphonite ester, it is more reactive toward hydrolysis than phosphinates.
- Key Difference : Phosphonite esters (P(III)) are redox-active, whereas phosphinates (P(V)) are oxidation-resistant, making the latter preferable for long-term stability.
Dimethyl Phosphite (CAS 868-85-9)
- Structure : (CH₃O)₂P(O)H.
- Hydrolytic Stability : Phosphite esters hydrolyze more readily than phosphinates, especially under acidic or alkaline conditions .
- Applications : Intermediate in pesticide synthesis and plasticizers.
Afimoxifene (CAS 68392-35-8)
- Structure: A phenolic compound with a 2-(dimethylamino)ethoxy side chain (C₂₆H₂₉NO₂).
- Applications : Selective estrogen receptor modulator (SERM) for breast conditions .
- Key Difference: While sharing the dimethylaminoethoxy functional group, its phenolic core and lack of phosphorus result in distinct pharmacokinetic and environmental behaviors.
Data Table: Comparative Analysis of Key Properties
*Structural inference based on analogs in .
Research Findings and Discussion
- Hydrolytic Stability: Sodium phosphinate’s resistance to hydrolysis suggests that this compound may exhibit similar stability, though the dimethylaminoethoxy group could introduce steric or electronic effects altering degradation kinetics.
- Environmental Impact : Phosphinate salts are preferred over phosphonites or phosphites for flame retardancy due to their persistence and lower toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
